B1575329 BCR-ABL fusion protein (b3a2) (920-936)

BCR-ABL fusion protein (b3a2) (920-936)

Cat. No.: B1575329
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCR-ABL fusion protein (b3a2)

Scientific Research Applications

Immunotherapy Potential

  • The BCR-ABL (b3a2) fusion protein, commonly found in chronic myelogenous leukemia (CML), has shown potential for immunotherapy. Vaccination with a peptide vaccine derived from this protein could stimulate the immune system to target tumor cells expressing the BCR-ABL (b3a2) fusion protein, promoting a cytotoxic T lymphocyte response (Definitions, 2020).

Diagnostic and Monitoring Applications

  • The expression levels of BCR-ABL fusion RNAs, which include variants like b3a2, are indicators of disease progression and remission in CML patients. A quantitative PCR assay has been developed for routine monitoring of BCR-ABL hybrid transcripts, providing a reliable method for tracking the disease course (Kreuzer et al., 2000).

Immune Response Studies

  • Research indicates that peptides corresponding to the BCR-ABL b3a2 fusion can be recognized by the human immune system, specifically by cytotoxic T lymphocytes. This discovery supports the development of peptide-based vaccines for CML (Bocchia et al., 1996).

Vaccine Development

  • A multi-peptide vaccine derived from the BCR-ABL p210-b3a2 breakpoint fusion protein is under investigation. This vaccine aims to elicit a specific immune response against CML cells expressing this fusion protein (Definitions, 2020).

Exploration of T Cell Responses

  • Studies on b3a2 BCR-ABL fusion peptides have shown their effect on the cytotoxic T-cell response. These findings highlight the potential of using these peptides to stimulate autologous anti-leukemic responses (Norbury et al., 2000).

Antibody Production Research

  • Research has focused on producing antibodies against the BCR-ABL fusion protein by immunizing rabbits with peptides covering the b3a2 fusion zone. These antibodies are useful for detecting the expression of this fusion protein in various experimental settings (Ludvíková et al., 2005).

Genetic Variation Studies

  • Genetic variations in the BCR gene associated with the BCR-ABL fusion gene have been identified in certain populations, providing insight into the variability of the disease and its potential impact on treatment strategies (Sholikah et al., 2017).

Properties

sequence

ATGFKQSSKALQRPVAS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

BCR-ABL fusion protein (b3a2) (920-936)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.